molecular formula C8H6BrNO B13013497 3-Bromo-2-methylfuro[3,2-c]pyridine

3-Bromo-2-methylfuro[3,2-c]pyridine

Cat. No.: B13013497
M. Wt: 212.04 g/mol
InChI Key: HCWFEHLSBIEMIZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylfuro[3,2-c]pyridine is an organic compound with the molecular formula C8H6BrNO It is a brominated derivative of furo[3,2-c]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylfuro[3,2-c]pyridine typically involves the bromination of 2-methylfuro[3,2-c]pyridine. One common method involves the use of bromine (Br2) in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furo[3,2-c]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylfuro[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted furo[3,2-c]pyridine derivative .

Scientific Research Applications

3-Bromo-2-methylfuro[3,2-c]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylfuro[3,2-c]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form new bonds with other molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the fused furan ring.

    2-Bromo-3-methylfuran: A brominated furan derivative with similar reactivity but lacking the pyridine ring.

Uniqueness

3-Bromo-2-methylfuro[3,2-c]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both furan and pyridine rings.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-bromo-2-methylfuro[3,2-c]pyridine

InChI

InChI=1S/C8H6BrNO/c1-5-8(9)6-4-10-3-2-7(6)11-5/h2-4H,1H3

InChI Key

HCWFEHLSBIEMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CN=C2)Br

Origin of Product

United States

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